

A Head-to-Head Battle of Superdisintegrants: Croscarmellose Sodium vs. Sodium Starch Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Croscarmellose sodium	
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A Comprehensive Comparative Guide for Formulation Scientists

In the realm of oral solid dosage form development, the selection of a superdisintegrant is a critical decision that directly impacts drug product performance. Among the most widely utilized superdisintegrants are **croscarmellose sodium** (CCS) and sodium starch glycolate (SSG). Both are renowned for their ability to facilitate the rapid breakup of tablets and capsules, thereby promoting drug dissolution and bioavailability. This guide provides an in-depth, objective comparison of these two excipients, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.

Executive Summary

Croscarmellose sodium, a cross-linked polymer of carboxymethylcellulose sodium, and sodium starch glycolate, a sodium salt of a carboxymethyl ether of starch, are both highly effective superdisintegrants.[1] While both function by rapidly absorbing water and swelling, their underlying mechanisms and performance characteristics exhibit notable differences. CCS is recognized for its dual mechanism of swelling and wicking, which contributes to its effectiveness even at low concentrations.[2] SSG, on the other hand, is known for its rapid and extensive swelling.[3] The choice between the two often depends on the specific formulation requirements, including the active pharmaceutical ingredient (API), manufacturing process, and desired disintegration profile.



Comparative Performance Data

The following tables summarize key quantitative data from various studies, offering a direct comparison of the performance of **croscarmellose sodium** and sodium starch glycolate.

Table 1: General Properties and Pharmacopeial Specifications

Property	Croscarmellose Sodium (CCS)	Sodium Starch Glycolate (SSG)
Description	White, fibrous, free-flowing powder[2]	White to off-white, free-flowing powder
Source	Cross-linked polymer of carboxymethylcellulose sodium[1]	Sodium salt of a carboxymethyl ether of starch (often from potato starch)[3]
Mechanism of Action	Swelling and Wicking[2]	Rapid and extensive swelling[3]
Typical Concentration	0.5% - 5.0% w/w[4]	2.0% - 8.0% w/w[4]
Optimal Use Level (in a study)	2% (for Ac-Di-Sol)[5]	5% (for Glycolys)[5]
pH (1% dispersion)	5.0 - 7.0	3.0 - 5.0 or 5.5 - 7.5 (Type dependent)
Solubility	Insoluble in water, but swells rapidly[3]	Practically insoluble in water, swells extensively

Table 2: Comparative Disintegration Time in Orally Disintegrating Tablets (ODTs)



Formulation	Superdisintegrant(s)	Concentration	Disintegration Time (seconds)
Salbutamol Sulphate ODTs[6]	Croscarmellose Sodium (CCS)	-	Slower than SSG as a single agent
Sodium Starch Glycolate (SSG)	-	28.37 ± 2.26	
CCS and SSG (1:1 ratio)	-	19.28 ± 3.11	-
Placebo ODTs[5]	Ac-Di-Sol (CCS)	2%	< 30 seconds across all compaction forces
Glycolys (SSG)	2%	Did not meet 30- second requirement at all compaction forces	
Stevia-Loaded Tablets[7]	Croscarmellose Sodium	5%	Slower than Crospovidone, faster than SSG
Sodium Starch Glycolate	5%	Slower than CCS and Crospovidone	

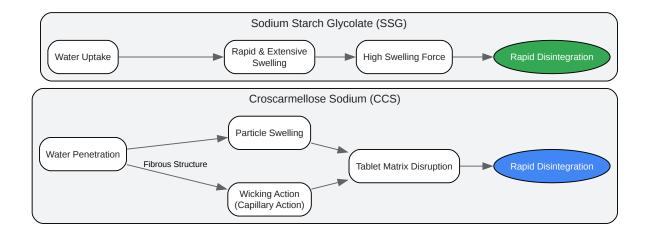
Table 3: Comparative Swelling Index

Superdisintegrant	Swelling Index (% v/v)
Croscarmellose Sodium	65 ± 1.7[3]
Sodium Starch Glycolate	52 ± 1.2[3]

Disintegration Mechanisms Visualized

The distinct mechanisms of action of CCS and SSG are a key differentiating factor.





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Disintegration mechanisms of CCS and SSG.

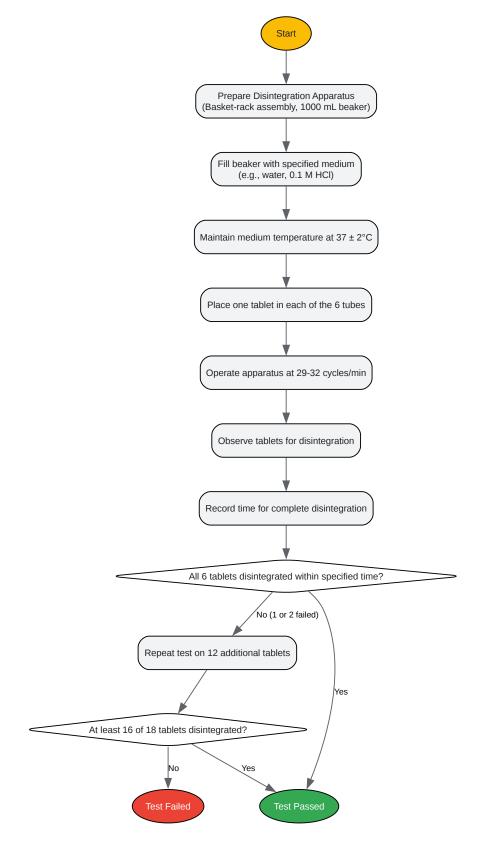
Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of superdisintegrant performance.

Disintegration Test (Based on USP <701>)

This test determines the time required for a tablet to break up into smaller particles.[8]





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Workflow for USP Disintegration Test.



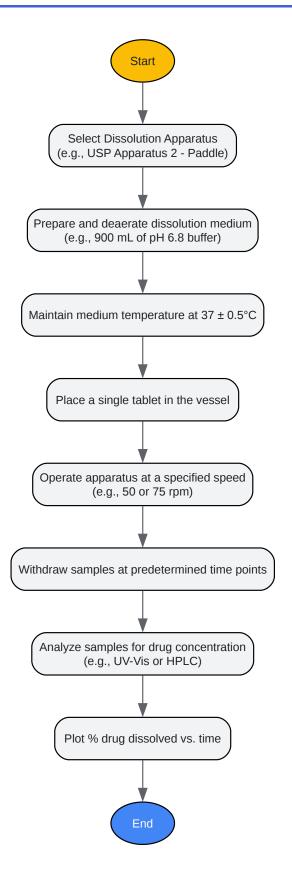
Methodology:

- Apparatus: A basket-rack assembly consisting of six open-ended glass tubes with a 10-mesh stainless steel wire screen at the bottom. The assembly is immersed in a suitable liquid medium in a 1-liter beaker.[8]
- Procedure: One tablet is placed in each of the six tubes of the basket. The apparatus is operated, raising and lowering the basket in the immersion fluid at a constant frequency of 29-32 cycles per minute.[9] The immersion fluid is maintained at 37 ± 2°C.[8]
- Endpoint: Complete disintegration is achieved when no residue of the tablet, other than fragments of insoluble coating or capsule shell, remains on the screen.[8] For most immediate-release tablets, the USP requires disintegration within 30 minutes.[10]

Dissolution Test (Based on USP <711> for Immediate-Release Tablets)

This test measures the rate and extent of drug release from a solid dosage form.[11]





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Workflow for USP Dissolution Test.



Methodology:

- Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets. It consists of a vessel containing the dissolution medium and a rotating paddle.[12]
- Procedure: A single tablet is dropped into the vessel. The paddle is rotated at a specified speed (typically 50 or 75 rpm for immediate-release tablets).[13] The dissolution medium is maintained at 37 ± 0.5°C.[14]
- Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals and analyzed for the concentration of the dissolved API, often using UV-Vis spectroscopy or HPLC.[13]

Swelling Index Determination

This test quantifies the swelling capacity of a superdisintegrant.

Methodology:

- A known weight (W initial) of the superdisintegrant is placed in a graduated cylinder.
- A specified volume of a suitable medium (e.g., water or buffer) is added.
- The cylinder is allowed to stand for a defined period (e.g., 24 hours).
- The final volume occupied by the swollen superdisintegrant (V final) is measured.
- The swelling index is calculated using the formula: Swelling Index = (V_final V_initial) / V initial.

Discussion and Formulation Considerations

Croscarmellose Sodium (CCS):

Advantages: CCS is highly efficient and effective at low concentrations, which can be
advantageous in formulations with a high drug load.[15] Its dual mechanism of wicking and
swelling leads to rapid and uniform disintegration.[2] It is also less sensitive to changes in pH
and compression force compared to SSG.[16]



• Considerations: The fibrous nature of CCS can sometimes lead to processing challenges.

Sodium Starch Glycolate (SSG):

- Advantages: SSG exhibits extensive and rapid swelling, which can generate a strong disintegrating force.[3] It is often a more cost-effective option.[16]
- Considerations: The performance of SSG can be affected by the pH of the medium and high compression forces.[16][17] At higher concentrations (typically above 8%), it can form a viscous gel layer that may hinder disintegration.[4]

API Compatibility:

• Both CCS and SSG are generally considered compatible with a wide range of APIs.[15] However, as anionic polymers, they have the potential to interact with cationic drugs, which could slow down dissolution.[18] Therefore, compatibility studies are always recommended.

Conclusion

Both **croscarmellose sodium** and sodium starch glycolate are powerful superdisintegrants that play a vital role in the formulation of oral solid dosage forms. The choice between them is not a one-size-fits-all decision. A thorough understanding of their respective properties, mechanisms, and performance characteristics, as outlined in this guide, will empower formulation scientists to select the most appropriate excipient to achieve the desired drug product performance. For formulations requiring rapid disintegration at low concentrations and robustness to process variables, **croscarmellose sodium** may be the preferred choice. For applications where a strong swelling force is paramount and cost is a significant consideration, sodium starch glycolate presents a compelling option. Ultimately, empirical studies with the specific API and formulation matrix are essential to determine the optimal superdisintegrant and its concentration.

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